

## Comparative analysis of TS 155-2 and other direct oral anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TS 155-2  |           |
| Cat. No.:            | B10769625 | Get Quote |

# Erroneous Premise: "TS 155-2" is Not a Direct Oral Anticoagulant

A comprehensive search for the compound "TS 155-2" in the context of direct oral anticoagulants (DOACs) has yielded no relevant results. The scientific and clinical trial literature does not contain information on a DOAC with this designation. Instead, the search results consistently point to two distinct investigational agents, TNO155 and SER-155, neither of which are anticoagulants.

This indicates that the initial query is based on an incorrect premise. Therefore, a comparative analysis of "TS 155-2" against other DOACs cannot be performed.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following information clarifies the nature of the compounds identified in the search:

TNO155: This is an allosteric inhibitor of the SHP2 phosphatase.[1] SHP2 is a key signaling protein involved in the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[2] TNO155 is being investigated in clinical trials as a potential anti-cancer agent, often in combination with other targeted therapies for advanced solid tumors.[1][3][4] Its mechanism of action is entirely unrelated to the coagulation cascade.



SER-155: This is an investigational live oral biotherapeutic. It is designed to prevent gastrointestinal-derived bacterial bloodstream infections and other complications in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). The therapeutic goal of SER-155 is to modulate the gut microbiome to reduce the risk of infections, a field distinct from anticoagulation.

Given that "**TS 155-2**" as a DOAC does not appear to exist in the current drug development landscape, a comparative analysis as requested is not feasible. Researchers interested in the field of anticoagulation are encouraged to focus on established and investigational DOACs that directly target components of the coagulation cascade, such as Factor Xa or thrombin.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative analysis of TS 155-2 and other direct oral anticoagulants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769625#comparative-analysis-of-ts-155-2-and-other-direct-oral-anticoagulants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com